molecular formula C7H2F5I B1435625 2,3-Difluoro-4-iodobenzotrifluoride CAS No. 2227272-80-0

2,3-Difluoro-4-iodobenzotrifluoride

Cat. No. B1435625
CAS RN: 2227272-80-0
M. Wt: 307.99 g/mol
InChI Key: XRPSDBYIRNSMRY-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2F5I. It has a molecular weight of 307.99 . It is a liquid-oil at ambient temperature .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-4-iodobenzotrifluoride is 1S/C7H2F5I/c8-5-3 (7 (10,11)12)1-2-4 (13)6 (5)9/h1-2H . This indicates the positions of the fluorine and iodine atoms in the benzene ring.


Chemical Reactions Analysis

4-Iodobenzotrifluoride, a similar compound, undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . It also participates in the copper-free Sonogashira cross-coupling reaction with differently para-substituted phenylacetylenes .


Physical And Chemical Properties Analysis

2,3-Difluoro-4-iodobenzotrifluoride is a liquid-oil at ambient temperature . It has a molecular weight of 307.99 .

Scientific Research Applications

Basicity Gradient-Driven Migration of Iodine

A study by Rausis and Schlosser (2002) explores the basicity gradient-driven migration of iodine in fluoroarenes, including compounds similar to 2,3-Difluoro-4-iodobenzotrifluoride. This process confers regioflexibility on the substitution of fluoroarenes, showing the potential for creating various fluorinated aromatic compounds with strategic placement of iodine for further chemical transformations (Rausis & Schlosser, 2002).

Catalytic Enantioselective Difluorination

Haj, Banik, and Jacobsen (2019) reported on the enantio- and diastereoselective synthesis of 1,2-difluorides through chiral aryl iodide-catalyzed difluorination of cinnamamides. This method highlights the use of fluorinated reagents for introducing fluorine atoms into organic molecules, potentially including derivatives of 2,3-Difluoro-4-iodobenzotrifluoride for asymmetric synthesis applications (Haj, Banik, & Jacobsen, 2019).

Fluorine-Containing Carbocycles Construction

Fujita et al. (2017) explored the ring-size-selective construction of fluorine-containing carbocycles via intramolecular iodoarylation of 1,1-difluoro-1-alkenes. Their work demonstrates the utility of fluorinated intermediates in constructing complex molecular frameworks, which could potentially utilize compounds like 2,3-Difluoro-4-iodobenzotrifluoride for the synthesis of fluorine-containing carbocycles (Fujita et al., 2017).

Chemoselective Mono- and Difluorination

Tang et al. (2019) achieved chemoselective mono- and difluorination of 1,3-dicarbonyl compounds, demonstrating a method that could potentially be applied to the selective fluorination of aromatic compounds, including derivatives of 2,3-Difluoro-4-iodobenzotrifluoride. This research underlines the importance of fluorine in modifying the reactivity and properties of organic molecules (Tang et al., 2019).

Optical Properties of Difluorophenylazophenyl Benzoates

Zaki, Ahmed, and Hagar (2018) investigated the impact of fluorine orientation on the optical properties of difluorophenylazophenyl benzoates liquid crystals, providing insight into how fluorination affects material properties. Although not directly related to 2,3-Difluoro-4-iodobenzotrifluoride, this study exemplifies the broader implications of fluorine substitution in material science (Zaki, Ahmed, & Hagar, 2018).

Safety And Hazards

2,3-Difluoro-4-iodobenzotrifluoride is classified as a hazardous substance. It has the following hazard statements: H302+H312+H332;H315;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2,3-difluoro-1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F5I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSDBYIRNSMRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-iodobenzotrifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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